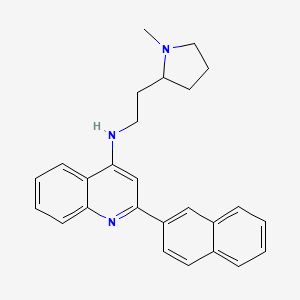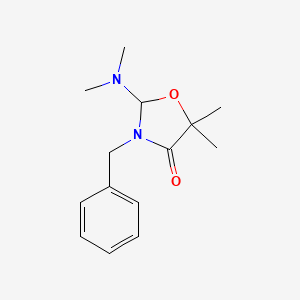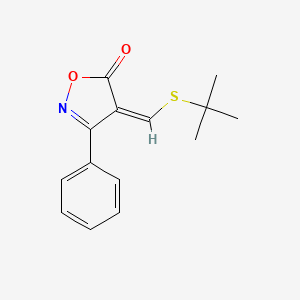![molecular formula C43H42N2P2 B12886837 (17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)
(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine is a complex organic compound known for its unique structure and significant applications in various fields of science and industry. This compound features a dibenzo[b,d][1,6]diazacyclotridecine core with diphenylphosphino groups, making it a valuable ligand in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine typically involves multi-step organic reactions. The process begins with the formation of the dibenzo[b,d][1,6]diazacyclotridecine core, followed by the introduction of diphenylphosphino groups. Common reagents used in these reactions include phosphine ligands, palladium catalysts, and various solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diphenylphosphino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents like dichloromethane or toluene to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine has numerous applications in scientific research:
Chemistry: It is widely used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved depend on the specific application and the metal center used in the coordination complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used bidentate ligand in coordination chemistry.
1,3-Bis(diphenylphosphino)propane (DPPP): Another bidentate ligand with similar applications.
Triphenylphosphine (TPP): A monodentate ligand commonly used in various catalytic processes.
Uniqueness
(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine is unique due to its dibenzo[b,d][1,6]diazacyclotridecine core, which provides additional stability and versatility in forming coordination complexes. This structural feature distinguishes it from other similar compounds and enhances its effectiveness in specific applications.
Propriétés
Formule moléculaire |
C43H42N2P2 |
|---|---|
Poids moléculaire |
648.8 g/mol |
Nom IUPAC |
(21-diphenylphosphanyl-8,16-diazatricyclo[15.4.0.02,7]henicosa-1(17),2(7),3,5,18,20-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C43H42N2P2/c1-2-16-32-44-38-28-18-30-40(46(34-20-8-4-9-21-34)35-22-10-5-11-23-35)42(38)43-39(45-33-17-3-1)29-19-31-41(43)47(36-24-12-6-13-25-36)37-26-14-7-15-27-37/h4-15,18-31,44-45H,1-3,16-17,32-33H2 |
Clé InChI |
BFICRVYQJYTUFV-UHFFFAOYSA-N |
SMILES canonique |
C1CCCNC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)NCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)

![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)





![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)



